2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol
Description
2-[(6-Amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol is a pyrimidine derivative characterized by a nitro group at the 5-position, an amino group at the 6-position, and a benzyl-substituted aminoethanol moiety at the 4-position.
Properties
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)-benzylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c14-12-11(18(20)21)13(16-9-15-12)17(6-7-19)8-10-4-2-1-3-5-10/h1-5,9,19H,6-8H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPQEBGWMWSXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol typically involves the reaction of 6-amino-5-nitropyrimidine-4-amine with benzylamine and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, selective reactions, and purification of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The benzyl substituent in the target compound reduces molar mass compared to the pyrrolidinyl and chlorophenyl analogues due to the absence of heteroatoms (e.g., Cl in ).
- All analogues exhibit high predicted boiling points (~650°C) and basic pKa values (~14.3), suggesting similar solubility profiles in polar solvents .
Biological Activity
The compound 2-[(6-amino-5-nitropyrimidin-4-yl)(benzyl)amino]ethan-1-ol has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, highlighting the compound's mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a pyrimidine ring, which is known for its role in various biological activities. The presence of the nitro group and amino functionalities suggests potential for diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine derivatives exhibit significant antibacterial and antifungal activities. For example, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-5-nitropyrimidine | Staphylococcus aureus | 0.0039 mg/mL |
| 2-Amino-5-nitropyrimidine | Escherichia coli | 0.025 mg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research suggests that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The nitro group in the structure is believed to play a critical role in enhancing its anticancer activity.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study conducted on human cancer cell lines, the compound demonstrated an IC50 value of approximately 15 µM against breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Pharmacokinetics and Toxicology
Preliminary studies suggest that the compound has favorable pharmacokinetic properties, including good solubility and permeability. However, detailed toxicological assessments are necessary to evaluate its safety profile before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
